3-Amino-2,2-dimethylpropan-1-ol hydrochloride
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Overview
Description
3-Amino-2,2-dimethylpropan-1-ol hydrochloride is an organic compound with the molecular formula C5H13NO·HCl. It is a derivative of 3-amino-2,2-dimethylpropan-1-ol, where the amino group is protonated to form a hydrochloride salt. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,2-dimethylpropan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,2-dimethylpropan-1-ol.
Amination: The hydroxyl group of 2,2-dimethylpropan-1-ol is converted to an amino group through a reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: The resulting 3-amino-2,2-dimethylpropan-1-ol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-2,2-dimethylpropan-1-ol hydrochloride has several applications in scientific research:
Biology: Serves as a reagent in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-2,2-dimethylpropan-1-ol hydrochloride involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. The specific pathways and targets depend on the context of its application, such as in drug development or organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,2-dimethylpropan-1-ol: The parent compound without the hydrochloride salt.
2,2-Dimethyl-3-aminopropanol: A similar compound with slight structural variations.
3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride: A derivative with a cyclopropyl group.
Uniqueness
3-Amino-2,2-dimethylpropan-1-ol hydrochloride is unique due to its specific combination of amino and hydroxyl groups, which confer distinct reactivity and solubility properties. Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it particularly useful in various chemical and industrial applications.
Properties
Molecular Formula |
C5H14ClNO |
---|---|
Molecular Weight |
139.62 g/mol |
IUPAC Name |
3-amino-2,2-dimethylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2,3-6)4-7;/h7H,3-4,6H2,1-2H3;1H |
InChI Key |
POXJISMYMFNDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)CO.Cl |
Origin of Product |
United States |
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